molecular formula C14H17N3O4 B2802730 2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 899351-08-7

2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2802730
CAS RN: 899351-08-7
M. Wt: 291.307
InChI Key: PFCURGFHKLFRDD-UHFFFAOYSA-N
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Description

The compound “2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . A one-pot protocol for the synthesis of tetrahydroimidazo[1,2-a]pyridines, tetrahydropyrido[1,2-a]pyrimidines, and 3-cyanocoumarine derivatives was developed by condensing of various 1,n-diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

The reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents offer a facile route to functionalized imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .

Scientific Research Applications

Synthesis and Biological Activity Optimization

  • Analgesic Property Enhancement : Ukrainets et al. (2015) explored the methylation of the pyridine moiety in similar compounds, aiming to enhance analgesic properties. They found that specific modifications led to increased biological activity, recommending further research into para-substituted derivatives as potential new analgesics Ukrainets, Gorokhova, Sydorenko, & Taran, 2015.

  • Antifungal Activity : Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidine derivatives and evaluated their antifungal activities, finding significant efficacy against various fungal strains. This study opens pathways for developing new antifungal agents based on pyrido[1,2-a]pyrimidine derivatives Hanafy, 2011.

  • DNA Interaction Studies : Zhang et al. (2013) investigated the interaction of a structurally related compound with DNA, suggesting a potential groove mode of binding. This research contributes to understanding the molecular basis of the biological activities of such compounds and their potential as therapeutic agents Zhang, Huang, Cai, Xu, & Sun, 2013.

Medicinal Chemistry and Drug Development

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS . The significance of these heterocycles has led to the development of new methods for their preparation . Future research may focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-4-6-17-10(8-9)16-13(19)11(14(17)20)12(18)15-5-3-7-21-2/h4,6,8,19H,3,5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCURGFHKLFRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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